molecular formula C16H18O B3416505 (4-Ethylphenyl)(m-tolyl)methanol CAS No. 844683-29-0

(4-Ethylphenyl)(m-tolyl)methanol

Cat. No.: B3416505
CAS No.: 844683-29-0
M. Wt: 226.31 g/mol
InChI Key: QWJIFEMHQGINKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylphenyl)(m-tolyl)methanol is an organic compound with the molecular formula C16H18O. It is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two aromatic rings: a 4-ethylphenyl group and an m-tolyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(m-tolyl)methanol typically involves the reaction of 4-ethylbenzaldehyde with m-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:

    Formation of Grignard Reagent: m-Tolyl bromide reacts with magnesium in dry ether to form m-tolylmagnesium bromide.

    Grignard Reaction: The Grignard reagent is then reacted with 4-ethylbenzaldehyde to form the desired alcohol.

The reaction conditions generally include:

  • Anhydrous ether as the solvent.
  • Low temperatures to control the reaction rate.
  • Acidic work-up to neutralize the reaction mixture and isolate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(m-tolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Ethylphenyl)(m-tolyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(m-tolyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(m-tolyl)methanol
  • (4-Ethylphenyl)(p-tolyl)methanol
  • (4-Ethylphenyl)(m-ethylphenyl)methanol

Uniqueness

(4-Ethylphenyl)(m-tolyl)methanol is unique due to the specific positioning of the ethyl and tolyl groups on the aromatic rings. This structural arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(4-ethylphenyl)-(3-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-3-13-7-9-14(10-8-13)16(17)15-6-4-5-12(2)11-15/h4-11,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJIFEMHQGINKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257708
Record name Benzenemethanol, α-(4-ethylphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-29-0
Record name Benzenemethanol, α-(4-ethylphenyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-(4-ethylphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethylphenyl)(m-tolyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Ethylphenyl)(m-tolyl)methanol
Reactant of Route 3
Reactant of Route 3
(4-Ethylphenyl)(m-tolyl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Ethylphenyl)(m-tolyl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Ethylphenyl)(m-tolyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Ethylphenyl)(m-tolyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.